molecular formula C14H15FN2O3 B14976631 4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}butanoic acid CAS No. 1092345-59-9

4-{[(6-fluoro-1H-indol-1-yl)acetyl]amino}butanoic acid

Cat. No.: B14976631
CAS No.: 1092345-59-9
M. Wt: 278.28 g/mol
InChI Key: FLEYECZUJBJYQR-UHFFFAOYSA-N
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Description

Butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]- is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]-, typically involves the construction of the indole ring system followed by functionalization. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used to introduce various substituents onto the indole ring . These methods are favored for their mild reaction conditions and functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions include halogenated indoles, nitroindoles, and sulfonated indoles, which are valuable intermediates in the synthesis of more complex molecules .

Mechanism of Action

The mechanism of action of butanoic acid, 4-[[2-(6-fluoro-1H-indol-1-yl)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Properties

CAS No.

1092345-59-9

Molecular Formula

C14H15FN2O3

Molecular Weight

278.28 g/mol

IUPAC Name

4-[[2-(6-fluoroindol-1-yl)acetyl]amino]butanoic acid

InChI

InChI=1S/C14H15FN2O3/c15-11-4-3-10-5-7-17(12(10)8-11)9-13(18)16-6-1-2-14(19)20/h3-5,7-8H,1-2,6,9H2,(H,16,18)(H,19,20)

InChI Key

FLEYECZUJBJYQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NCCCC(=O)O)F

Origin of Product

United States

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